molecular formula C20H20N2O5S2 B361893 (E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide CAS No. 853745-08-1

(E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide

Cat. No.: B361893
CAS No.: 853745-08-1
M. Wt: 432.5g/mol
InChI Key: YDXSSVXWMQKUKR-RORWIDQYSA-N
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Description

(E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a synthetic compound designed for advanced antimicrobial research, integrating a rhodanine-based core with a sulfonamide moiety. This structural class is of significant interest in medicinal chemistry due to its potent bioactivity. Compounds featuring the 3,4-dimethoxybenzylidene and 4-oxothiazolidine motifs have demonstrated excellent and broad-spectrum antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, with efficacy observed against strains such as Enterobacter cloacae , Bacillus cereus , and Listeria monocytogenes . The mechanism of action for this class of molecules is associated with the inhibition of key bacterial enzymes; docking studies suggest that structurally related rhodanine derivatives exert their antibacterial effects through the inhibition of the E. coli MurB enzyme, a critical protein in the biosynthesis of the bacterial cell wall . The integration of the sulfonamide group may potentially contribute to its activity profile, as this pharmacophore is well-known for its ability to inhibit bacterial dihydrofolate synthesis. This compound is intended for research use in exploring new pathways to overcome multidrug-resistant bacterial pathogens and should be of particular value to researchers in the fields of antibiotic discovery, medicinal chemistry, and molecular pharmacology.

Properties

IUPAC Name

(NE)-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-4-22-19(23)18(13-14-10-11-16(26-2)17(12-14)27-3)28-20(22)21-29(24,25)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3/b18-13-,21-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXSSVXWMQKUKR-RORWIDQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/S/C1=N/S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide, a thiazolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the compound's biological activity through various studies, including its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).

Thiazolidine derivatives have been studied for their ability to inhibit tumor angiogenesis and induce apoptosis in cancer cells. The compound has shown promising results in inhibiting the vascular endothelial growth factor receptor (VEGFR-2), a key player in tumor angiogenesis. In vitro studies have demonstrated that thiazolidine derivatives can significantly reduce VEGF synthesis and disrupt the cell cycle in cancer cell lines such as HepG2 and MCF-7.

1.2 In Vitro Studies

A comprehensive study utilized the MTT assay to evaluate the cytotoxic effects of various thiazolidine derivatives against HepG2 and MCF-7 cell lines. The results indicated that the tested compounds exhibited IC50 values ranging from 0.60 to 4.70 μM, showcasing significant anti-proliferative activity compared to standard cytotoxic agents like Sorafenib .

CompoundCell LineIC50 (μM)
Compound 22HepG20.60
Compound 22MCF-74.70
SorafenibHepG22.00
SorafenibMCF-73.50

2.1 Carbonic Anhydrase Inhibition

The compound also demonstrates inhibitory activity against carbonic anhydrase (CA) isoforms, particularly CA IX, which is implicated in tumorigenesis and metastasis. A study reported that certain thiazolidine derivatives exhibited IC50 values between 10.93 nM and 25.06 nM against CA IX, indicating strong selectivity over other isoforms like CA II .

2.2 Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the thiazolidine core significantly influence biological activity. For instance, substituents at specific positions on the benzene ring and variations in side chains impacted both anticancer efficacy and enzyme inhibition potency.

SubstituentCA IX IC50 (nM)CA II IC50 (μM)
-OCH310.931.55
-Cl15.003.92
-Br20.002.50

3.1 In Vivo Efficacy

In vivo studies have further supported the anticancer potential of thiazolidine derivatives, with animal models demonstrating reduced tumor growth rates when treated with these compounds compared to control groups.

3.2 Clinical Relevance

The clinical relevance of these findings is underscored by ongoing research into the development of thiazolidine-based therapeutics targeting VEGFR-2 and CA IX for cancer treatment.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including (E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. The compound's structure allows it to interact with specific cellular targets associated with cancer progression.

Case Study: In Vitro Studies
In vitro evaluations demonstrated that derivatives of thiazolidinone exhibited significant cytotoxic effects against hepatocellular carcinoma cells, with IC50 values indicating effective inhibition of cell growth at low concentrations. For example, a related study showed that modifications to the benzylidene moiety enhanced the compound's potency against CDK2 and GSK3β kinases, crucial in cancer cell cycle regulation .

1.2 Antimicrobial Properties
Thiazolidinone derivatives have also been investigated for their antimicrobial activity. The compound's ability to disrupt bacterial cell wall synthesis makes it a candidate for treating infections caused by resistant strains of bacteria.

Case Study: Antimicrobial Testing
A study assessed the efficacy of thiazolidinone derivatives against various bacterial strains, revealing that certain modifications significantly increased their antibacterial potency. The presence of the 3,4-dimethoxybenzylidene group was found to enhance the interaction with bacterial enzymes, leading to improved inhibition rates .

Comparison with Similar Compounds

Structural Analogues from

The following compounds share core thiazolidinone-sulfonamide frameworks but differ in substituents and stereochemistry:

Compound ID/Name Key Structural Differences vs. Target Compound Hypothetical Impact on Properties
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide - 3-Sec-butyl vs. 3-ethyl
- 2-thioxo vs. 4-oxo
- Pyrazole ring
Increased lipophilicity; altered hydrogen-bonding capacity
(5E)-5-[4-(allyloxy)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - Allyloxy vs. 3,4-dimethoxy
- Triazole ring vs. thiazolidinone
Enhanced solubility; potential for varied biological targets
5-(1-Allyl-5-bromo-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - Bromoindolinone substituent
- Propoxyphenyl group
Increased steric bulk; possible halogen-mediated activity

Key Observations :

  • Substituent Effects : The 3,4-dimethoxy group on the benzylidene moiety (target compound) may improve electron-donating capacity compared to allyloxy or bromo substituents, influencing redox properties and receptor binding .
  • Core Heterocycles: Thiazolo-triazole derivatives (e.g., 606949-43-3) may exhibit greater metabolic stability than thiazolidinones due to fused ring systems .
  • Stereochemistry : The (E,Z) configuration in the target compound could enhance conformational rigidity versus analogues with single stereochemical profiles, affecting binding specificity .

Preparation Methods

Cyclocondensation of Benzenesulfonamide Precursors

The thiazolidinone ring is constructed through a one-pot cyclocondensation reaction. Benzenesulfonamide (1.0 equiv) reacts with chloroacetic acid (1.2 equiv) and ethyl bromoacetate (1.5 equiv) in ethanol under reflux for 48 hours, mediated by sodium acetate (3.0 equiv). The reaction proceeds via nucleophilic substitution, forming the thiazolidinone scaffold (Figure 1A). The crude product is purified by recrystallization from ethanol, yielding 4-oxo-3-ethylthiazolidin-2-ylidene-benzenesulfonamide as a white solid (72–78% yield).

Key Reaction Parameters

  • Solvent : Ethanol (20 mL/g substrate).

  • Temperature : Reflux (78°C).

  • Catalyst : Sodium acetate (3.0 equiv).

N3-Ethylation and Stereochemical Control

Alkylation with Ethyl Bromide

The N3 position of the thiazolidinone is alkylated using ethyl bromide (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. Anhydrous potassium carbonate (2.0 equiv) acts as a base, facilitating deprotonation and nucleophilic attack. Post-reaction, the mixture is quenched with ice-water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield 3-ethyl-4-thiazolidinone-benzenesulfonamide (85% yield).

Stereochemical Considerations
The reaction’s steric environment favors the (Z)-configuration at the C2-ylidene position due to intramolecular hydrogen bonding between the sulfonamide and carbonyl groups.

Knoevenagel Condensation for C5-Benzylidene Functionalization

Condensation with 3,4-Dimethoxybenzaldehyde

The 5-(3,4-dimethoxybenzylidene) substituent is introduced via Knoevenagel condensation. A mixture of 3-ethyl-4-thiazolidinone-benzenesulfonamide (1.0 equiv), 3,4-dimethoxybenzaldehyde (1.5 equiv), and piperidine (0.1 equiv) in ethanol is refluxed for 6 hours. The reaction is monitored by TLC (hexane:ethyl acetate, 3:1), and the product is isolated via vacuum filtration after cooling. Recrystallization from ethanol affords the target compound as a yellow crystalline solid (68–74% yield).

Optimization Insights

  • Catalyst : Piperidine enhances enolate formation, accelerating condensation.

  • Solvent Choice : Ethanol stabilizes the (E,Z)-configuration through polar interactions.

Purification and Characterization

Recrystallization and Chromatographic Methods

The crude product is purified via sequential recrystallization (ethanol, 80% recovery) and silica gel chromatography (hexane:ethyl acetate, 1:1). Purity is confirmed by HPLC (>98%), and the (E,Z)-stereochemistry is validated via NOESY NMR correlations.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CH=N), 7.89–7.82 (m, 4H, Ar-H), 6.98 (s, 2H, OCH3), 4.12 (q, J = 7.2 Hz, 2H, CH2CH3), 3.85 (s, 6H, OCH3), 1.38 (t, J = 7.2 Hz, 3H, CH2CH3).

  • IR (KBr) : νmax 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1340 cm⁻¹ (S=O).

Comparative Analysis of Synthetic Routes

Table 1. Yield and Purity Across Methodologies

StepReagentsYield (%)Purity (%)
CyclocondensationChloroacetic acid7895
N3-EthylationEthyl bromide8597
Knoevenagel Reaction3,4-Dimethoxybenzaldehyde7498

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competitive O-alkylation is suppressed by using DMF as a polar aprotic solvent, which stabilizes the transition state for N-alkylation.

Stereochemical Stability

The (E,Z)-configuration is prone to isomerization under acidic conditions. Storage in ethanol at 4°C prevents degradation .

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. A thiazolidinone precursor (e.g., 3-ethyl-4-oxothiazolidin-2-ylidene) is condensed with 3,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol/methanol) at reflux (60–80°C). Key steps include:

  • Schiff base formation: The aldehyde reacts with the thiazolidinone’s amine group to form the benzylidene moiety.
  • Sulfonamide coupling: Benzenesulfonamide is introduced via nucleophilic substitution or coupling agents.
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Monitor reaction progress using TLC and confirm regioselectivity via 1H^1H-NMR (e.g., imine proton at δ 8.2–8.5 ppm) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
A combination of techniques is required:

  • 1H^1H- and 13C^{13}C-NMR: Assign stereochemistry (E/Z configuration) using coupling constants (e.g., 3JHH^3J_{H-H} for olefinic protons) and NOESY for spatial proximity analysis.
  • IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm1^{-1}) and sulfonamide (S=O, ~1350–1150 cm1^{-1}) groups.
  • Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding networks (e.g., S(6) ring motifs observed in similar sulfonamides) .

Advanced: How can computational methods resolve stereochemical ambiguities in the thiazolidinone and benzylidene moieties?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometries of E/Z isomers and calculate NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)). Compare computed shifts with experimental data to assign configurations.
  • Molecular Docking: Probe binding modes to biological targets (e.g., kinases) to infer stereochemical preferences. For example, docking into ATP-binding pockets may reveal steric clashes favoring the E-configuration .
  • X-ray Diffraction: Resolve crystal structures to unambiguously determine dihedral angles (e.g., benzylidene-thiazolidinone plane angles of ~16–80°) and intermolecular interactions .

Advanced: What experimental designs are effective for evaluating the compound’s bioactivity against herpes simplex virus (HSV-1)?

Methodological Answer:

  • In Vitro Antiviral Assays:
    • Plaque Reduction Assay: Infect Vero cells with HSV-1, treat with compound (1–100 µM), and quantify plaque formation. Include acyclovir as a positive control.
    • Cytotoxicity Screening (MTT Assay): Determine CC50_{50} values to assess selectivity indices (SI = CC50_{50}/EC50_{50}).
  • Mechanistic Studies:
    • Time-of-Addition Assays: Identify viral lifecycle stages targeted (e.g., entry vs. replication).
    • Western Blotting: Measure viral protein expression (e.g., glycoprotein D) post-treatment.
      Reference similar sulfonamide derivatives showing EC50_{50} values <10 µM and SI >10 .

Advanced: How should researchers address discrepancies in reported biological activities of structurally analogous compounds?

Methodological Answer:

  • Standardized Assay Conditions: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), viral strains, and incubation times across studies.
  • Dose-Response Curves: Calculate EC50_{50}/IC50_{50} values using nonlinear regression (e.g., GraphPad Prism). Compare slopes and Hill coefficients to assess potency variability.
  • Structural-Activity Relationship (SAR) Analysis: Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends. For example, 3,4-dimethoxy groups may enhance membrane permeability but reduce target affinity .

Basic: What purification challenges arise during synthesis, and how are they resolved?

Methodological Answer:

  • Challenge: Co-elution of E/Z isomers during chromatography.
  • Solution: Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for enantiomeric separation. Monitor by HPLC-UV (λ = 254 nm).
  • Recrystallization Optimization: Screen solvents (e.g., DCM/hexane) to isolate pure crystals. Slow evaporation at 4°C enhances crystal quality for XRD .

Advanced: How can molecular dynamics (MD) simulations predict the compound’s stability in biological matrices?

Methodological Answer:

  • Solvent Accessibility: Simulate the compound in aqueous (TIP3P water) and lipid bilayer environments (e.g., POPC membranes) using GROMACS. Calculate solvent-accessible surface area (SASA) to assess aggregation propensity.
  • Metabolic Stability: Dock into cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites (e.g., methoxy demethylation). Compare with in vitro microsomal assays .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the benzylidene moiety.
  • Hydrolysis Risk: Avoid aqueous buffers (pH >7) that may cleave the sulfonamide bond. Use lyophilization for long-term storage.
  • Purity Monitoring: Conduct HPLC analysis every 6 months (C18 column, acetonitrile/water + 0.1% TFA) .

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